2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol is a complex organic compound featuring a morpholine ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in a DMSO medium.
Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Coupling of the Rings: The final step involves coupling the oxadiazole and morpholine rings with the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: It can be used as a probe or marker in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Morpholine Derivatives:
Pyridine Derivatives: These compounds share the pyridine ring and are widely used in medicinal chemistry.
Uniqueness
2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16-7-4-8-19-14(16)11-22-9-10-24-12-15(22)18-20-17(21-25-18)13-5-2-1-3-6-13/h1-8,15,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAWQFSGTYAMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=C(C=CC=N2)O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.